

Application Note: High-Resolution Mass Spectrometry for Norhydromorphone Identification

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Compound of Interest

Compound Name: Norhydromorphone

Cat. No.: B170126

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Introduction

Norhydromorphone is a metabolite of the potent opioid analgesic, hydromorphone. Its identification and quantification in biological matrices are crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. High-resolution mass spectrometry (HRMS) offers unparalleled specificity and sensitivity for the unambiguous identification of metabolites like **Norhydromorphone**, providing high-accuracy mass measurements that facilitate elemental composition determination and structural elucidation. This application note provides a detailed protocol for the identification of **Norhydromorphone** using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Principle

This method utilizes the separation power of ultra-high-performance liquid chromatography (UHPLC) to isolate **Norhydromorphone** from complex biological matrices. The analyte is then introduced into a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, via electrospray ionization (ESI). The HRMS provides a high-resolution, accurate-mass measurement of the protonated molecule ($[M+H]^+$) of **Norhydromorphone**. Subsequent fragmentation of this precursor ion (MS/MS or All-Ions Fragmentation) yields a

characteristic fragmentation pattern, which, combined with the accurate mass of the fragment ions, provides definitive identification.

Quantitative Data Summary

While this application note focuses on identification, the following tables summarize typical quantitative performance data for the analysis of **Norhydromorphone** and related compounds using LC-MS/MS methods, which can be adapted for HRMS quantification.

Table 1: Chromatographic and Mass Spectrometric Parameters

Parameter	Value
Chromatography	
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 - 0.5 mL/min
Gradient	Optimized for separation from isomers
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS Resolution	> 60,000 FWHM
Scan Mode	Full Scan followed by data-dependent MS/MS
Collision Energy	Optimized for fragmentation (e.g., 20-40 eV)
Norhydromorphone	
Chemical Formula	C ₁₆ H ₁₇ NO ₃ [1]
Exact Mass	271.12084 Da[1]
Protonated Adduct [M+H] ⁺	272.12812 Da

Table 2: Typical Method Performance Characteristics (LC-MS/MS)

Parameter	Typical Value
Lower Limit of Quantification (LLOQ)	0.1 - 1.0 ng/mL
Linearity Range	1.0 - 500 ng/mL
Inter-day Precision (%CV)	< 15%
Intra-day Precision (%CV)	< 10%
Accuracy (%Bias)	± 15%

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is suitable for the extraction of **Norhydromorphone** from urine or plasma.

Materials:

- Mixed-mode cation exchange SPE cartridges
- Methanol
- Acetonitrile
- Isopropanol
- Dichloromethane
- Ammonium hydroxide
- Formic acid
- Internal Standard (e.g., **Norhydromorphone-d3**)

Procedure:

- **Sample Pre-treatment:** To 1 mL of urine or plasma, add the internal standard solution. Acidify the sample with 1% formic acid.
- **Cartridge Conditioning:** Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of water.
- **Sample Loading:** Load the pre-treated sample onto the conditioned SPE cartridge.
- **Washing:**
 - Wash the cartridge with 2 mL of deionized water.
 - Wash the cartridge with 2 mL of 0.1 M acetate buffer.
 - Wash the cartridge with 2 mL of methanol.
- **Elution:** Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

UHPLC-HRMS Analysis

Instrumentation:

- UHPLC system
- High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap, Sciex TripleTOF)

UHPLC Method:

- **Injection Volume:** 5 µL
- **Column Temperature:** 40°C
- **Mobile Phase Gradient:**

Time (min)	% Mobile Phase B
0.0	5
1.0	5
8.0	60
8.1	95
9.0	95
9.1	5

| 12.0 | 5 |

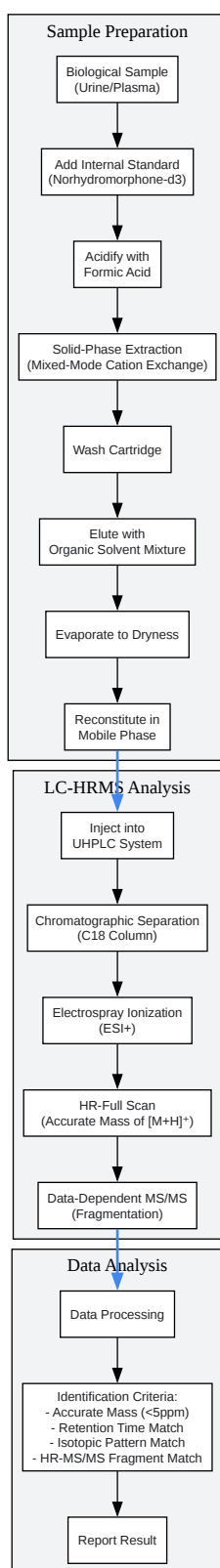
HRMS Method:

- Full Scan Analysis:
 - Scan Range: m/z 100-500
 - Resolution: 70,000 FWHM
 - AGC Target: 1e6
 - Maximum IT: 100 ms
- Data-Dependent MS/MS (dd-MS²):
 - Resolution: 17,500 FWHM
 - AGC Target: 1e5
 - Maximum IT: 50 ms
 - Isolation Window: 1.2 m/z
 - Normalized Collision Energy (NCE): 35

Data Analysis and Identification Criteria

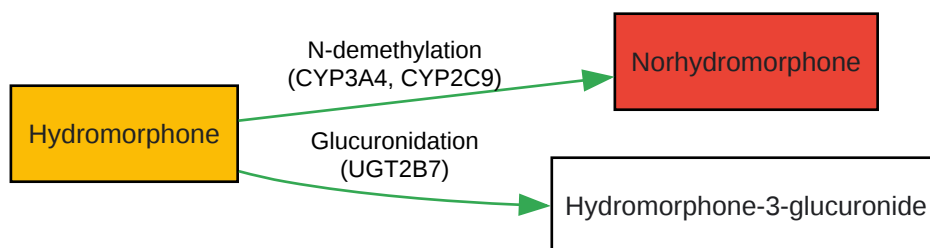
- **Accurate Mass:** The measured mass of the protonated molecule ($[M+H]^+$) of **Norhydromorphone** should be within 5 ppm of its theoretical exact mass (272.12812 Da).
- **Retention Time:** The retention time of the analyte should match that of a certified reference standard analyzed under the same conditions.
- **Isotopic Pattern:** The isotopic pattern of the analyte should match the theoretical pattern for its elemental composition.
- **Fragmentation Pattern:** The high-resolution MS/MS spectrum should contain characteristic fragment ions of **Norhydromorphone**. The accurate masses of these fragments should be used to confirm their elemental composition.

Visualizations



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Caption: Experimental workflow for **Norhydromorphone** identification.



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Caption: Simplified metabolic pathway of Hydromorphone.[2]

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References

- 1. Norhydromorphone | C₁₆H₁₇NO₃ | CID 10355824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
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